molecular formula C11H13NO5 B8729727 4-Butoxy-2-nitrobenzoic acid

4-Butoxy-2-nitrobenzoic acid

Cat. No.: B8729727
M. Wt: 239.22 g/mol
InChI Key: DXFCZUAEGSRXAA-UHFFFAOYSA-N
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Description

4-Butoxy-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a butoxy (-OC₄H₉) group at the para position (4th carbon) and a nitro (-NO₂) group at the ortho position (2nd carbon) relative to the carboxylic acid (-COOH) moiety. The butoxy group enhances lipophilicity, which may improve bioavailability in drug design or influence solubility in polymer chemistry. Its reactivity is governed by the electron-withdrawing nitro group and the electron-donating butoxy substituent, creating unique electronic effects that differentiate it from simpler benzoic acid derivatives .

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

4-butoxy-2-nitrobenzoic acid

InChI

InChI=1S/C11H13NO5/c1-2-3-6-17-8-4-5-9(11(13)14)10(7-8)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)

InChI Key

DXFCZUAEGSRXAA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group undergoes selective reduction to form 4-butoxy-2-aminobenzoic acid. Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) in methanol achieves this transformation:

4-Butoxy-2-nitrobenzoic acidNaBH4/MeOH4-Butoxy-2-aminobenzoic acid+H2O+NO2\text{4-Butoxy-2-nitrobenzoic acid} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{4-Butoxy-2-aminobenzoic acid} + \text{H}_2\text{O} + \text{NO}_2^-

Key Data :

  • Yield: 64–92% under optimized conditions

  • Reaction time: 1–5 hours at 25–60°C

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄MeOH2564
H₂/Pd-CEtOAc6092

Esterification Reactions

The carboxylic acid group reacts with alcohols to form esters. Methanol with H₂SO₄ catalysis produces methyl 4-butoxy-2-nitrobenzoate:

4-Butoxy-2-nitrobenzoic acid+CH3OHH2SO4Methyl ester+H2O\text{this compound} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl ester} + \text{H}_2\text{O}

Key Findings :

  • Oxalyl chloride ((COCl)₂) in DCM with N-methylmorpholine (NMM) achieves 98% conversion to acyl chlorides

  • Subsequent reaction with amines yields amides (e.g., with 3-aminopentane)

Nitration and Electrophilic Substitution

While already nitrated, the aromatic ring can undergo further substitution under controlled conditions:

  • Directed nitration : The electron-withdrawing nitro group directs incoming electrophiles to the meta position relative to itself

  • Selectivity : Mononitration dominates due to steric hindrance from the butoxy group

Patent Data :

  • Nitration with 40–80% HNO₃ at 30–100°C yields >95% mononitrated product

  • Recyclable nitric acid reduces waste by 70%

Stability and Decomposition

  • Aqueous stability : Decomposes <10% at pH 1.2–6.8 over 24 hours

  • Thermal stability : Stable below 150°C; decarboxylation occurs at higher temperatures

Mechanistic Insights

The nitro group participates in resonance stabilization of intermediates during reactions. Computational studies show:

  • Negative charge density at C-3 facilitates nucleophilic attacks

  • Butoxy group creates steric bulk, influencing reaction pathways

Comparative Reactivity Table

Reaction TypeReagents/ConditionsPrimary ProductYield (%)
ReductionNaBH₄/MeOH, 25°C4-Butoxy-2-aminobenzoic acid64
Esterification(COCl)₂/DCM, NMMAcyl chloride intermediate98
Amide FormationAcyl chloride + 3-aminopentane4-Butoxy-2-nitrobenzamide derivative85

This compound's reactivity profile makes it valuable for synthesizing bioactive molecules and functional materials. Recent applications include its use as a building block in enteropeptidase inhibitors and liquid crystal precursors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key comparable compounds include:

  • 4-Nitrobenzoic acid (CAS 62-23-7): Lacks the butoxy group, with a nitro group at the para position .
  • 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid : Contains benzyloxy and methoxy groups, introducing steric bulk and altering electronic properties .
  • 4-Butylbenzoic acid: Features a non-ether alkyl chain (butyl) instead of nitro or alkoxy groups, reducing polarity .
Table 1: Comparative Properties of Selected Benzoic Acid Derivatives
Compound Name CAS Number Molecular Formula Substituents Key Properties Applications
4-Butoxy-2-nitrobenzoic acid N/A C₁₁H₁₃NO₅ -NO₂ (2nd), -OCH₂CH₂CH₂CH₃ (4th) High lipophilicity, moderate acidity Pharmaceutical intermediates, polymers
4-Nitrobenzoic acid 62-23-7 C₇H₅NO₄ -NO₂ (4th) High melting point (~237°C), acidic Lab reagent, synthesis precursor
4-Benzyloxy-5-methoxy-2-nitrobenzoic acid N/A C₁₅H₁₃NO₆ -NO₂ (2nd), -OCH₂C₆H₅ (4th), -OCH₃ (5th) Low solubility in water, complex H-bonding Organic synthesis, crystallography
4-Butylbenzoic acid N/A C₁₁H₁₄O₂ -CH₂CH₂CH₂CH₃ (4th) Low acidity, hydrophobic Surfactants, lubricants

Physicochemical Properties

  • Acidity : The nitro group in this compound increases acidity compared to 4-butylbenzoic acid but less than 4-nitrobenzoic acid due to the electron-donating butoxy group.
  • Solubility : The butoxy group enhances solubility in organic solvents (e.g., DCM, THF) but reduces water solubility, contrasting with 4-nitrobenzoic acid, which is sparingly soluble in water .
  • Melting Point : Expected to be lower than 4-nitrobenzoic acid (237°C) due to reduced crystallinity from the flexible butoxy chain.

Q & A

Q. What are the recommended synthetic routes for 4-Butoxy-2-nitrobenzoic acid, and how can its purity and structural integrity be validated?

  • Methodological Answer : Synthesis typically involves nitration of a benzoic acid precursor followed by alkoxylation. For example, nitration of 4-butoxybenzoic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group at the ortho position. Post-synthesis, purity is validated via melting point analysis, HPLC, or TLC. Structural confirmation requires NMR (¹H/¹³C) to identify functional groups (e.g., nitro at δ 8.2–8.5 ppm in ¹H NMR) and IR spectroscopy to detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹). X-ray crystallography (using SHELXL ) provides definitive structural proof. Safety protocols for handling nitro compounds (e.g., PPE, fume hoods) should align with SDS guidelines for analogous nitrobenzoic acids .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to the nitro group’s potential toxicity and reactivity, follow SDS guidelines for 4-nitrobenzoic acid derivatives:
  • Use nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust/aerosols .
  • Store in a cool, dry place away from oxidizers and strong acids to prevent decomposition.
  • In case of skin contact, wash immediately with water and remove contaminated clothing .

Q. How can researchers optimize crystallization conditions for this compound to obtain high-quality single crystals?

  • Methodological Answer : Use solvent diffusion or slow evaporation. Dissolve the compound in a polar solvent (e.g., ethanol or DMSO) and layer with a non-polar solvent (hexane). Monitor crystal growth under controlled humidity and temperature. For structural analysis, employ the WinGX suite to process diffraction data and SHELXL for refinement . Validate hydrogen bonding patterns using graph set analysis to interpret intermolecular interactions .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved during structural refinement of this compound?

  • Methodological Answer : Use SHELXL’s TWIN and BASF commands to model twinning. For disordered regions, apply PART and SUMP restraints to refine occupancies. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm bond geometries. The WinGX suite aids in visualizing electron density maps to distinguish noise from true disorder . For persistent discrepancies, consider alternative space groups or high-resolution synchrotron data.

Q. What computational and experimental strategies elucidate the hydrogen bonding network in this compound crystals, and how do these interactions influence material properties?

  • Methodological Answer : Combine X-ray crystallography (ORTEP-III ) with DFT calculations (e.g., Gaussian or ORCA) to map hydrogen bonds. Graph set analysis (as per Etter’s rules ) categorizes motifs like R₂²(8) rings or C(4) chains. Experimentally, variable-temperature XRD or IR spectroscopy tracks bond stability. Strong hydrogen bonds (e.g., O–H···O nitro) correlate with elevated melting points (>200°C) and low solubility in non-polar solvents, impacting formulation design.

Q. How can researchers design experiments to evaluate the biological activity of this compound, such as enzyme inhibition or receptor binding?

  • Methodological Answer :
  • Enzyme assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to model enzymes like carbonic anhydrase.
  • Molecular docking : Perform in silico screening (AutoDock Vina) to predict binding affinities, guided by the compound’s nitro and carboxylic acid pharmacophores.
  • Cellular studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally similar bioactive benzoic acid derivatives . Validate results with dose-response curves and statistical analysis (ANOVA).

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